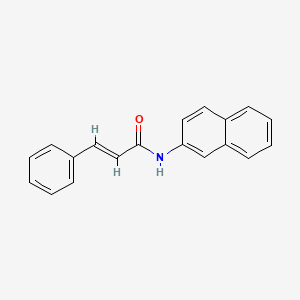

N-beta-Naphthyl-3-phenylpropenamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55255-54-4 |

|---|---|

Molecular Formula |

C19H15NO |

Molecular Weight |

273.3 g/mol |

IUPAC Name |

(E)-N-naphthalen-2-yl-3-phenylprop-2-enamide |

InChI |

InChI=1S/C19H15NO/c21-19(13-10-15-6-2-1-3-7-15)20-18-12-11-16-8-4-5-9-17(16)14-18/h1-14H,(H,20,21)/b13-10+ |

InChI Key |

LQISSEJKRUBISO-JLHYYAGUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-beta-Naphthyl-3-phenylpropenamide

This guide provides a comprehensive overview of a representative protocol for the synthesis of N-beta-Naphthyl-3-phenylpropenamide, also known as N-(naphthalen-2-yl)cinnamamide. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the necessary reagents, procedural steps, and expected data, while also offering insight into a potential biological mechanism of action for this class of compounds.

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Key IR Peaks (cm⁻¹) (Predicted/Typical) |

| Cinnamic Acid | C₉H₈O₂ | 148.16 | 133-136[1] | White crystalline solid[2] | ~1680 (C=O), ~1625 (C=C), 2500-3300 (O-H) |

| 2-Naphthylamine | C₁₀H₉N | 143.19 | 111-113[3][4][5] | Colorless to reddish crystals[3][6][7] | ~3300-3500 (N-H), ~1600 (aromatic C=C) |

| This compound | C₁₉H₁₅NO | 273.33 | Not available | Solid (predicted) | ~3300 (N-H), ~1650 (Amide I, C=O), ~1610 (C=C), ~1540 (Amide II, N-H bend) |

Note: Spectroscopic data for the product are predicted based on characteristic vibrational frequencies for its functional groups.

Experimental Protocol: Amide Coupling Synthesis

The following protocol describes a generalized method for the synthesis of this compound via an amide coupling reaction between cinnamic acid and 2-naphthylamine, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This method is adapted from established procedures for similar cinnamamide syntheses.

Materials:

-

trans-Cinnamic acid

-

2-Naphthylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

5% Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve trans-cinnamic acid (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran.

-

Addition of Amine: To the stirred solution, add 2-naphthylamine (1.0 to 1.1 equivalents).

-

Activation and Coupling: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 to 1.5 equivalents) to the mixture in portions at room temperature. A catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) can be added to facilitate the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional dichloromethane.

-

Wash the organic layer sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Diagrams and Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Potential Signaling Pathway: Induction of Apoptosis

Cinnamic acid and its derivatives have been reported to exhibit anticancer properties, often through the induction of apoptosis.[8] The diagram below represents a simplified, plausible signaling pathway by which an N-aryl cinnamamide derivative might induce programmed cell death in cancer cells. This is a generalized pathway and may not have been specifically validated for this compound.

Caption: A potential apoptosis induction pathway for cinnamamide derivatives.

References

- 1. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 5. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Properties of N-beta-Naphthyl-3-phenylpropenamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-beta-Naphthyl-3-phenylpropenamide, systematically known as N-(naphthalen-2-yl)cinnamamide, is a synthetic organic compound belonging to the class of N-arylcinnamamides. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of N-(naphthalen-2-yl)cinnamamide, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A thorough review of available data provides the following physicochemical properties for N-(naphthalen-2-yl)cinnamamide. It is important to note that experimental data for this specific compound is limited, and some properties are calculated or inferred from closely related analogues.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅NO | Calculated |

| Molecular Weight | 273.33 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Melting Point | 169-170 °C | [1] |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO and ethanol; insoluble in water. | Inferred |

| LogP (calculated) | 4.3 | Inferred |

Synthesis and Characterization

The synthesis of N-(naphthalen-2-yl)cinnamamide can be achieved through the amidation of cinnamoyl chloride with 2-naphthylamine. This is a common and effective method for the preparation of N-arylcinnamamides.

Experimental Protocol: Synthesis of N-(naphthalen-2-yl)cinnamamide

Materials:

-

Cinnamoyl chloride

-

2-Naphthylamine

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthylamine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

-

Addition of Cinnamoyl Chloride: Slowly add a solution of cinnamoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-(naphthalen-2-yl)cinnamamide as a solid.

Characterization Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include characteristic peaks for the naphthyl and phenyl protons in the aromatic region (typically δ 7.0-8.5 ppm), vinyl protons of the propenamide backbone (doublets in the δ 6.5-7.8 ppm region with a large coupling constant characteristic of a trans-alkene), and a singlet for the amide proton (NH).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show resonances for the carbonyl carbon of the amide (around δ 165 ppm), carbons of the naphthalene and phenyl rings, and the vinyl carbons.

-

IR (Infrared) Spectroscopy: Key absorption bands would be observed for the N-H stretching of the amide (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=C stretching of the alkene (around 1620 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound.

Potential Biological Activities and Signaling Pathways

While direct studies on N-(naphthalen-2-yl)cinnamamide are limited, research on related N-arylcinnamamides and naphthalene derivatives suggests potential biological activities, particularly in the areas of cancer and inflammation. These activities are often mediated through the modulation of key cellular signaling pathways.

Anticancer Activity and Apoptosis Induction

Several naphthalene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and subsequent modulation of the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][2][3][4]

The proposed mechanism involves the following steps:

-

Increased intracellular ROS levels.

-

Activation of pro-apoptotic p38 MAPK and JNK.

-

Inhibition of the pro-survival ERK and Akt pathways.

-

Inhibition of STAT3 phosphorylation, leading to the downregulation of anti-apoptotic proteins.

Anti-inflammatory Activity

N-arylcinnamamides have been reported to possess anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

The general mechanism of NF-κB inhibition by N-arylcinnamamides is thought to involve the following:

-

Inhibition of the IκB kinase (IKK) complex.

-

Prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

-

Sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of pro-inflammatory genes.

Experimental Workflows

The general workflow for the synthesis and biological evaluation of N-(naphthalen-2-yl)cinnamamide is outlined below.

Conclusion

This compound is a molecule of interest within the broader class of N-arylcinnamamides. While specific experimental data for this compound is not extensively documented, its synthesis is straightforward, and its physicochemical properties can be reasonably predicted. Based on the activities of related compounds, N-(naphthalen-2-yl)cinnamamide holds promise as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Further research is warranted to fully elucidate its biological activity profile and mechanisms of action. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

- 1. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-beta-Naphthyl-3-phenylpropenamide CAS number and structure

Executive Summary

This document provides a detailed technical overview of N-beta-Naphthyl-3-phenylpropenamide, also known as N-(naphthalen-2-yl)cinnamamide. Due to the limited availability of data for this specific molecule in public databases, this guide synthesizes information from analogous compounds, particularly from the N-arylcinnamamide class. The guide covers the compound's structure, a representative synthetic protocol, and discusses potential biological activities based on published research of structurally related molecules. All information is presented to support research and drug development activities.

Compound Identification and Structure

This compound is an organic compound belonging to the cinnamamide family. It is structurally characterized by a naphthalen-2-yl group attached to the nitrogen atom of a cinnamamide backbone.

Systematic Name: N-(naphthalen-2-yl)-3-phenylpropenamide Common Name: N-(2-naphthyl)cinnamamide Molecular Formula: C₁₉H₁₅NO Molecular Weight: 273.33 g/mol

While a specific CAS Registry Number for this compound is not readily found in major chemical databases, its existence is confirmed through chemical supplier catalogs.[1] Its molecular formula C₁₉H₁₅NO is shared by other isomers, such as N,N-Diphenylbenzamide.[2]

Chemical Structure:

Experimental Protocols: Synthesis

A general and robust method for the synthesis of N-arylcinnamamides involves the acylation of an amine with cinnamoyl chloride. The following protocol is adapted from established procedures for analogous compounds and is expected to yield the target molecule.[3][4]

Reaction Scheme: (C₆H₅)CH=CHCOCl + C₁₀H₇NH₂ → (C₆H₅)CH=CHCONH(C₁₀H₇) + HCl Cinnamoyl Chloride + 2-Naphthylamine → N-(2-naphthyl)cinnamamide + Hydrochloric Acid

Materials and Reagents

-

Cinnamoyl chloride (1.0 eq)

-

2-Naphthylamine (beta-Naphthylamine) (1.0 eq)

-

Triethylamine (TEA) or Pyridine (2.0 eq, as base)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (solvent)

-

3N Hydrochloric Acid (for workup)

-

Saturated Sodium Bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Ethyl Acetate (for extraction)

-

Hexanes (for chromatography)

Procedure

-

Reaction Setup: A solution of 2-naphthylamine (1.0 eq) and triethylamine (2.0 eq) is prepared in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature.

-

Addition of Acylating Agent: Cinnamoyl chloride (1.0 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the stirred amine solution.

-

Reaction: The reaction mixture is stirred at room temperature for 3-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 3N HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(naphthalen-2-yl)cinnamamide.

Characterization

The final product's identity and purity should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

-

Melting Point Analysis: To assess purity.

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for N-(naphthalen-2-yl)cinnamamide is scarce, the broader class of N-arylcinnamamides has been investigated for various therapeutic properties.[5][6] Cinnamic acid and its derivatives are known for a wide spectrum of biological effects, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.[5][7]

Antimicrobial Activity

Numerous studies have demonstrated that N-arylcinnamamides exhibit significant activity against various pathogens, including bacteria, mycobacteria, and fungi.

-

Antibacterial: Certain substituted N-arylcinnamamides have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

-

Antitubercular: Activity against Mycobacterium tuberculosis has also been reported for some analogues.[5]

The mechanism of action is often multifaceted, but for some related compounds, it involves the disruption of bacterial cell processes and inhibition of biofilm formation.[5]

Anticancer Activity

Cinnamamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[7] For instance, certain N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives demonstrated notable activity against HeLa (cervical), SKOV-3 (ovarian), and MCF-7 (breast) cancer cells, with IC₅₀ values below 10 µg/mL for the most active compounds.[7] The proposed mechanisms often involve the induction of apoptosis or inhibition of key cellular pathways necessary for cancer cell proliferation.

The diagram below illustrates a generalized logical pathway from compound class to potential therapeutic application based on published data for related molecules.

Quantitative Data Summary

As specific experimental data for this compound is not available in the cited literature, the following table presents data for representative N-arylcinnamamide analogues to provide a comparative context for potential activity.

| Compound/Analogue | Activity Type | Target Organism/Cell Line | Measurement | Value | Reference |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylpropenamide | Antistaphylococcal | S. aureus (MRSA) | MIC | 22.27 µM | [5] |

| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | Antitubercular | M. tuberculosis H37Ra | MIC | 27.38 µM | [5] |

| N-[(4-chloro...)-sulfonyl]cinnamamide (cpd 16d) | Anticancer | HeLa, SKOV-3, MCF-7 | IC₅₀ | < 10 µg/mL | [7] |

| N-[(4-chloro...)-sulfonyl]cinnamamide (cpd 16f) | Anticancer | HeLa, SKOV-3, MCF-7 | IC₅₀ | > 60 µg/mL | [7] |

Conclusion

This compound is a well-defined chemical entity whose synthesis is achievable through standard organic chemistry techniques. While direct biological and quantitative data are lacking, the extensive research on the N-arylcinnamamide class suggests that it holds potential as a scaffold for developing new therapeutic agents, particularly in the antimicrobial and anticancer fields. Further research is warranted to synthesize, characterize, and evaluate this specific compound to determine its pharmacological profile.

References

- 1. N-(2-NAPHTHYL)CINNAMAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N-Diphenylbenzamide | 4051-56-3 | Benchchem [benchchem.com]

- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of N-beta-Naphthyl-3-phenylpropenamide and Related Cinnamoyl and Naphthylamine Derivatives: A Technical Guide

Disclaimer: Direct experimental data on the preliminary cytotoxicity screening of N-beta-Naphthyl-3-phenylpropenamide is not available in the reviewed literature. This guide provides a comprehensive overview based on the cytotoxicity of structurally related compounds, specifically cinnamoyl and naphthylamine derivatives, to offer insights into potential screening approaches and expected outcomes for the target compound.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel chemical entities for their cytotoxic potential. It outlines experimental protocols and summarizes available data for compounds structurally related to this compound.

Data Presentation: Cytotoxicity of Cinnamoyl and Naphthylamine Derivatives

The following table summarizes the cytotoxic activity of various cinnamoyl and naphthylamine derivatives against different cancer cell lines. This data provides a comparative baseline for estimating the potential efficacy of this compound.

| Compound Class | Compound | Cell Line | Concentration | Cytotoxic Effect | Source |

| Cinnamoyl Derivatives | (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e) | U87MG (human glioblastoma) | 25 µg/mL | ~86% cytotoxicity | [1] |

| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (3e) | SHSY-5Y (human neuroblastoma) | 25 µg/mL | ~84% cytotoxicity | [1] | |

| (E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene (2c) | U87MG (human glioblastoma) | 25 µg/mL | 81% cytotoxicity | [1] | |

| (E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene (2c) | SHSY-5Y (human neuroblastoma) | 25 µg/mL | 82% cytotoxicity | [1] | |

| Cinnamic Acid Derivatives | HeLa (human cervix adenocarcinoma), K562 (human myelogenous leukemia), Fem-x (human malignant melanoma), MCF-7 (human breast cancer) | IC50: 42 - 166 µM | [2] | ||

| Naphthylamine Derivatives | N-aryl-N-[1-(naphth-1-yl)but-3-enyl]amines (5a-e) | MCF-7 (human breast cancer), H-460 (human non-small cell lung cancer), SF-268 (human central nervous system cancer) | IC50 ≤ 10 μg/mL | [3] |

Experimental Protocols

Detailed methodologies for key experiments in cytotoxicity screening are provided below. These protocols are based on standard practices and those cited in the literature for related compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The concentration of the formazan, which is dissolved in a solubilization solution, is directly proportional to the number of metabolically active cells. The absorbance is measured spectrophotometrically.[4]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and include a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere at 37°C with 5-6.5% CO2.[6]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[6] The plate may be left overnight in the incubator to ensure complete solubilization.[6]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Flow Cytometry for Apoptosis Detection

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to differentiate between healthy, apoptotic, and necrotic cells.[3][7][8]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[3] Propidium Iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3]

Protocol:

-

Cell Culture and Treatment: Culture cells in T25 flasks and treat with the test compound for the desired time.[3]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with PBS.[3]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and incubate for 10-15 minutes at room temperature, protected from light.[8]

-

PI Addition: Add Propidium Iodide staining solution just before analysis.[8]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[3] The different cell populations are identified as follows:

-

Annexin V-negative and PI-negative: Live cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

Caption: Experimental workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway for Cinnamoyl Derivative-Induced Apoptosis

While the precise mechanism for this compound is unknown, related cinnamoyl derivatives have been shown to induce apoptosis.[1] Some phytochemicals are known to interfere with signaling cascades like the MAPK and NF-κB pathways. The following diagram illustrates a generalized apoptosis pathway that may be relevant.

Caption: Generalized apoptosis signaling pathways.

References

- 1. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - Gouleni - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 2. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

Technical Guide: Solubility and Stability of N-(naphthalen-2-yl)-3-phenylpropenamide in DMSO

Introduction

N-(naphthalen-2-yl)-3-phenylpropenamide is a derivative of cinnamic acid, belonging to the class of N-arylcinnamamides. Cinnamic acid and its derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The N-naphthyl moiety is a lipophilic group that can significantly influence the compound's physicochemical properties and biological interactions. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in drug discovery and development for solubilizing compounds for in vitro screening and storage.[3] Understanding the solubility and stability of N-(naphthalen-2-yl)-3-phenylpropenamide in DMSO is crucial for its handling, storage, and application in experimental settings.

Physicochemical Properties

The predicted physicochemical properties of N-(naphthalen-2-yl)-3-phenylpropenamide are summarized in the table below. These values are calculated based on its chemical structure and can be used to estimate its behavior in solution.

| Property | Predicted Value |

| Molecular Formula | C₁₉H₁₅NO |

| Molecular Weight | 273.33 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| XLogP3 | ~4.5 - 5.0 (Highly Lipophilic) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Note: XLogP3 is a computed value for lipophilicity. Higher values indicate greater lipophilicity.

Solubility in DMSO

3.1. Predicted Solubility

Based on the solubility of the parent compound, cinnamamide, which is 30 mg/mL in DMSO[4], and considering the increased lipophilicity due to the naphthalene ring, the solubility of N-(naphthalen-2-yl)-3-phenylpropenamide in DMSO is expected to be moderate. The large, nonpolar surface area of the naphthalene group might slightly reduce the solubility compared to simpler N-arylcinnamamides. However, DMSO is an excellent solvent for many organic molecules, and it is anticipated that concentrations suitable for most in vitro assays (in the µM to low mM range) can be achieved.

3.2. Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound in DMSO is the shake-flask method.

Materials:

-

N-(naphthalen-2-yl)-3-phenylpropenamide

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) for HPLC calibration.

-

Create a calibration curve by preparing a series of dilutions of the stock solution and analyzing them by HPLC.

-

Add an excess amount of N-(naphthalen-2-yl)-3-phenylpropenamide to a known volume of DMSO in a sealed vial.

-

Agitate the vial using a vortex mixer for 1-2 minutes.

-

Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or molarity using the calibration curve.

Stability in DMSO

4.1. Predicted Stability

The central amide bond in N-(naphthalen-2-yl)-3-phenylpropenamide is generally stable. However, amides can undergo hydrolysis under strong acidic or basic conditions, which are not typically present in neat DMSO. The primary stability concerns in DMSO solutions are potential degradation accelerated by impurities in the solvent (e.g., water) or exposure to light and high temperatures. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.

4.2. Experimental Protocol for Stability Assessment

The stability of the compound in DMSO can be assessed by monitoring its concentration over time using HPLC.

Materials:

-

A stock solution of N-(naphthalen-2-yl)-3-phenylpropenamide in DMSO of known concentration.

-

HPLC system

-

Incubators or water baths set at various temperatures (e.g., room temperature, 37°C).

-

Light-protected and transparent vials.

Procedure:

-

Prepare a stock solution of the compound in DMSO at a relevant concentration.

-

Aliquot the stock solution into several vials.

-

Store the vials under different conditions:

-

Room temperature, protected from light.

-

Room temperature, exposed to ambient light.

-

37°C, protected from light.

-

-20°C (as a control).

-

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.

-

Analyze the aliquots by HPLC to determine the concentration of the parent compound.

-

The stability can be expressed as the percentage of the initial concentration remaining at each time point. The appearance of new peaks in the chromatogram may indicate degradation products.

Visualizations

5.1. Hypothetical Synthesis Workflow

Caption: A potential synthetic route for N-(naphthalen-2-yl)-3-phenylpropenamide.

5.2. Experimental Workflow for Solubility and Stability Analysis

Caption: A logical workflow for the experimental determination of solubility and stability in DMSO.

Conclusion

While direct experimental data for N-(naphthalen-2-yl)-3-phenylpropenamide is currently lacking, this guide provides a predictive framework for its solubility and stability in DMSO based on the known characteristics of analogous cinnamamides. It is anticipated that the compound will have sufficient solubility in DMSO for most research applications. The amide functionality is expected to be stable under standard storage conditions, but empirical validation of both solubility and stability is essential for any rigorous scientific investigation. The protocols and workflows provided here offer a robust starting point for such experimental work.

References

- 1. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ikm.org.my [ikm.org.my]

- 3. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Discovery and Origin of N-beta-Naphthyl-3-phenylpropenamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-beta-Naphthyl-3-phenylpropenamide, systematically known as N-(2-naphthyl)cinnamamide, is a specific derivative of cinnamamide. While this compound is commercially available, detailed scientific literature regarding its specific discovery, origin, and unique biological activities is not extensively documented. This guide, therefore, provides a comprehensive overview based on the broader class of cinnamamides, which are well-studied for their diverse pharmacological potential. Cinnamamides, including N-substituted derivatives, have garnered significant interest in medicinal chemistry due to their wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. This document will detail the general synthesis protocols applicable to this compound, summarize quantitative biological activity data from structurally related compounds, and present relevant experimental methodologies and signaling pathways.

Introduction to Cinnamamides

Cinnamic acid and its derivatives are naturally occurring compounds found in various plants. The cinnamamide scaffold serves as a valuable template in the design and synthesis of novel drug-like molecules. The diverse biological activities of cinnamamides are attributed to the presence of the α,β-unsaturated carbonyl group and the potential for various substitutions on the phenyl and amide nitrogen moieties. These modifications allow for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The cinnamamide structure is a key component in several natural products and synthetic compounds with therapeutic potential.[1][2]

Synthesis of this compound and Related Cinnamamides

The synthesis of this compound, while not specifically detailed in the reviewed literature, can be achieved through standard amidation reactions. The general approach involves the coupling of cinnamic acid or its activated derivatives with 2-naphthylamine. Several methods are commonly employed for the synthesis of cinnamamides.[3][4]

General Synthesis Workflow

References

Theoretical Modeling of N-(naphthalen-2-yl)-3-phenylpropenamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical modeling of N-(naphthalen-2-yl)-3-phenylpropenamide, a molecule belonging to the cinnamamide class of compounds. While direct experimental data for this specific molecule is limited in the public domain, this document leverages established methodologies from studies on structurally similar cinnamamide and naphthyl derivatives to propose a robust strategy for in silico analysis. This guide will cover potential biological targets, detailed experimental protocols for synthesis and validation, and a workflow for computational modeling to elucidate its mechanism of action and potential therapeutic applications.

Introduction to N-(naphthalen-2-yl)-3-phenylpropenamide

N-(naphthalen-2-yl)-3-phenylpropenamide, also referred to as N-beta-Naphthyl-cinnamamide, is a derivative of cinnamic acid. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2][3][4]. The incorporation of a naphthyl group, a bicyclic aromatic system, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties due to its increased hydrophobicity and potential for π-π stacking interactions with biological targets[5][6].

The core structure consists of a phenylpropenamide (cinnamamide) backbone with a naphthalene ring attached to the amide nitrogen. This structural motif suggests potential interactions with various protein targets, making it a compelling candidate for theoretical and experimental investigation in drug discovery.

Potential Biological Targets and Signaling Pathways

Based on studies of related cinnamamide and naphthyl derivatives, several potential biological targets can be hypothesized for N-(naphthalen-2-yl)-3-phenylpropenamide:

-

P-glycoprotein (P-gp): Cinnamamide derivatives have been investigated as potential inhibitors of this efflux pump, which is implicated in multidrug resistance in cancer[1].

-

α-Glucosidase: Various cinnamamide derivatives have shown inhibitory activity against this enzyme, suggesting a potential role in managing type 2 diabetes[2].

-

Tubulin: Naphthalene analogues of phenstatins have been shown to inhibit tubulin polymerization, a key mechanism for anticancer agents[6].

-

Voltage-gated Ion Channels: Cinnamamide derivatives have demonstrated anticonvulsant activity, potentially through modulation of ion channels[4][7].

-

Reverse Transcriptase: Naphthyl-containing compounds have been identified as inhibitors of HIV-1 reverse transcriptase[5].

A hypothetical signaling pathway that could be modulated by N-(naphthalen-2-yl)-3-phenylpropenamide, based on its potential as a P-gp inhibitor in a cancer cell, is depicted below.

Quantitative Data from Related Compounds

To guide the theoretical modeling of N-(naphthalen-2-yl)-3-phenylpropenamide, it is useful to consider quantitative data from studies on analogous compounds. The following table summarizes typical metrics that should be determined.

| Compound Class | Biological Target | Metric | Reported Values | Reference |

| Cinnamamide Derivatives | P-glycoprotein | Binding Energy (kcal/mol) | -5.0 to -5.57 | [1] |

| Cinnamamide Derivatives | α-Glucosidase | IC50 (µg/mL) | 0.13 - 2.45 | [2] |

| Cinnamate Esters | Candida albicans | MIC (µM) | 626.62 | [3] |

| Naphthyl Phenyl Ethers | HIV-1 Reverse Transcriptase | EC50 (nM) | 4.60 | [5] |

| Naphthylphenstatins | Tubulin Polymerization | IC50 (µM) | Varies by structure | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for validating the findings of theoretical models. The following sections outline the synthesis of N-(naphthalen-2-yl)-3-phenylpropenamide and a general workflow for its biological evaluation and computational analysis.

Synthesis of N-(naphthalen-2-yl)-3-phenylpropenamide

The synthesis of cinnamamide derivatives can be achieved through several methods. A common approach involves the amidation of cinnamic acid.

Materials:

-

Cinnamic acid

-

Thionyl chloride (SOCl2) or a coupling agent like DCC/DMAP

-

2-Naphthylamine (beta-Naphthylamine)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

Procedure (via Acyl Chloride):

-

Activation of Cinnamic Acid: Cinnamic acid is refluxed with an excess of thionyl chloride to form cinnamoyl chloride. The excess thionyl chloride is then removed under reduced pressure.

-

Amidation: The resulting cinnamoyl chloride is dissolved in an anhydrous solvent. To this solution, 2-naphthylamine and a base (to neutralize the HCl byproduct) are added, typically at 0°C, and then stirred at room temperature.

-

Work-up and Purification: The reaction mixture is washed with dilute acid, base, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Characterization: The structure of the synthesized N-(naphthalen-2-yl)-3-phenylpropenamide should be confirmed using techniques such as 1H NMR, 13C NMR, FT-IR spectroscopy, and mass spectrometry[2][3].

Experimental and Computational Workflow

The following diagram illustrates a comprehensive workflow for the investigation of N-(naphthalen-2-yl)-3-phenylpropenamide, from synthesis to in silico modeling.

Theoretical Modeling Approach

A multi-step computational approach is recommended to model the interactions of N-(naphthalen-2-yl)-3-phenylpropenamide with its potential biological targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can provide insights into the binding mode and affinity.

Protocol:

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or build a homology model if the structure is unavailable. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate the 3D structure of N-(naphthalen-2-yl)-3-phenylpropenamide and optimize its geometry using a suitable force field.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to dock the ligand into the active site of the protein.

-

Analysis: Analyze the resulting docking poses based on their scoring functions and clustering. The pose with the lowest binding energy is often considered the most favorable. Examine the intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues[1].

Molecular Dynamics (MD) Simulation

MD simulations provide a more dynamic and realistic representation of the ligand-protein complex in a simulated physiological environment.

Protocol:

-

System Setup: The best-ranked docked complex is placed in a simulation box with explicit solvent (water) and counter-ions to neutralize the system.

-

Minimization and Equilibration: The system is energy-minimized to remove steric clashes. This is followed by a series of equilibration steps under constant temperature and pressure to allow the system to relax.

-

Production Run: A long-duration MD simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (RMSD, RMSF), changes in protein structure, and the persistence of intermolecular interactions over time.

Binding Free Energy Calculations

The binding free energy of the ligand-protein complex can be estimated from the MD simulation trajectory using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA. These calculations provide a more accurate estimation of binding affinity than docking scores alone[1].

Conclusion

The theoretical modeling of N-(naphthalen-2-yl)-3-phenylpropenamide, guided by experimental data, presents a powerful approach to elucidate its potential as a therapeutic agent. By combining synthesis, in vitro biological evaluation, and a robust in silico workflow including molecular docking and molecular dynamics simulations, researchers can gain deep insights into its mechanism of action, identify key interacting residues, and optimize its structure for improved potency and selectivity. This integrated strategy is fundamental in modern drug discovery and development.

References

- 1. ikm.org.my [ikm.org.my]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of naphthyl phenyl ethers (NPEs) as novel nonnucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystallographic studies of cinnamamide derivatives as a means of searching for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis (NMR, IR, Mass Spec) of N-beta-Naphthyl-3-phenylpropenamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N-beta-Naphthyl-3-phenylpropenamide, a molecule of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a predictive framework based on the analysis of structurally similar compounds. Experimental protocols and logical workflows are provided to guide researchers in their analytical endeavors.

Introduction

This compound, also known as N-(naphthalen-2-yl)cinnamamide, is an aromatic amide combining the structural features of a naphthalene moiety and a cinnamoyl group. The spectroscopic characterization of this compound is crucial for confirming its identity, purity, and structural integrity following synthesis. This guide will delve into the key spectroscopic signatures anticipated for this molecule.

Predicted Spectroscopic Data

Due to the limited availability of published, collated spectroscopic data for this compound, the following tables summarize the predicted values based on the known spectral characteristics of its constituent functional groups and analogous molecules, including cinnamamide and various naphthalene derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amide N-H | 8.5 - 9.5 | Singlet (broad) | Chemical shift can be concentration and solvent dependent. |

| Naphthyl H | 7.4 - 8.2 | Multiplet | Complex multiplet pattern typical for a 2-substituted naphthalene. |

| Phenyl H | 7.3 - 7.6 | Multiplet | Multiplet for the monosubstituted benzene ring. |

| Vinylic H (α to C=O) | 6.5 - 6.8 | Doublet | Trans coupling constant (J) of ~15 Hz expected. |

| Vinylic H (β to C=O) | 7.6 - 7.9 | Doublet | Trans coupling constant (J) of ~15 Hz expected. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl C=O | 164 - 168 | |

| Naphthyl C | 110 - 135 | Multiple peaks expected. |

| Phenyl C | 127 - 140 | Multiple peaks expected. |

| Vinylic C (α to C=O) | 120 - 125 | |

| Vinylic C (β to C=O) | 140 - 145 |

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| C=C Stretch (Alkene) | 1620 - 1640 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 273.12 | Molecular Ion |

| [M+H]⁺ | 274.12 | Protonated Molecular Ion (ESI, CI) |

| [M+Na]⁺ | 296.10 | Sodium Adduct (ESI) |

Fragmentation Pattern: Key fragments would likely arise from the cleavage of the amide bond, leading to ions corresponding to the naphthylamine cation (m/z 143) and the cinnamoyl cation (m/z 131).

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or KBr pellet should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically suitable for this compound to observe [M+H]⁺ and [M+Na]⁺.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass range appropriate to detect the expected molecular ion and fragments (e.g., m/z 50-500).

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

Caption: Integration of data from different spectroscopic techniques for structure confirmation.

Methodological & Application

Application Notes and Protocols for N-beta-Naphthyl-3-phenylpropenamide In Vitro Assay Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the in vitro evaluation of N-beta-Naphthyl-3-phenylpropenamide, a novel small molecule with potential therapeutic applications. Due to the lack of specific literature on this compound, we present a hypothetical framework wherein this compound is investigated as a potential inhibitor of "Kinase Y," a fictional protein kinase implicated in oncogenic signaling. The protocols described herein are established methodologies for characterizing the inhibitory activity of small molecules, both in a purified biochemical assay and in a relevant cellular context. These notes serve as a comprehensive guide for researchers seeking to develop in vitro assays for novel compounds.

Introduction

The discovery and development of novel small molecule inhibitors of protein kinases is a cornerstone of modern drug discovery, particularly in oncology. Protein kinases play a crucial role in cellular signal transduction pathways, and their dysregulation is frequently associated with cancer cell proliferation, survival, and metastasis.[1] this compound is a synthetic compound with a naphthalene core, a structural motif present in some biologically active molecules.[2][3] This application note outlines a two-tiered approach to characterize the in vitro activity of this compound against a hypothetical protein kinase, Kinase Y.

The first tier involves a biochemical enzyme inhibition assay to determine the compound's direct inhibitory effect on purified Kinase Y and to calculate its half-maximal inhibitory concentration (IC50). The second tier consists of a cell-based assay to assess the compound's ability to modulate the Kinase Y signaling pathway within a cellular environment.[4][5][6]

Hypothetical Signaling Pathway of Kinase Y

For the purpose of this application note, we will assume that Kinase Y is an upstream kinase that, upon activation by a growth factor, phosphorylates and activates a downstream substrate, "Substrate Z." Phosphorylated Substrate Z (p-Substrate Z) then translocates to the nucleus to regulate gene expression related to cell proliferation.

Caption: Hypothetical Kinase Y signaling pathway.

Biochemical Assay: Kinase Y Inhibition

This assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of purified Kinase Y. A common method for this is a luminescence-based assay that measures ATP consumption.

Experimental Workflow

Caption: Workflow for the biochemical Kinase Y inhibition assay.

Protocol

Materials and Reagents:

-

Purified, active Kinase Y enzyme

-

Kinase Y peptide substrate (Substrate Z)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

DMSO

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM). Further dilute these into the assay buffer.

-

Assay Plate Setup: Add 5 µL of the diluted compound to the wells of a 96-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells with a known potent inhibitor or no enzyme for "maximum inhibition" (0% activity) controls.

-

Enzyme and Substrate Addition: Prepare a mixture of Kinase Y and Substrate Z in the kinase assay buffer. Add 20 µL of this mixture to each well.

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare an ATP solution in the assay buffer at a concentration close to its Km for Kinase Y. Add 25 µL of the ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding 50 µL of the Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound against Kinase Y

| Compound Conc. (µM) | Luminescence (RLU) | % Inhibition |

| 100 | 5,120 | 98.2 |

| 30 | 10,350 | 95.1 |

| 10 | 25,800 | 87.9 |

| 3 | 98,500 | 54.2 |

| 1 | 185,400 | 13.9 |

| 0.3 | 205,600 | 4.5 |

| 0.1 | 212,300 | 1.4 |

| 0 (DMSO) | 215,200 | 0 |

| No Enzyme | 5,000 | 100 |

Data is for illustrative purposes only.

The IC50 value is determined by fitting the % inhibition versus compound concentration data to a four-parameter logistic curve. From this hypothetical data, the IC50 would be approximately 2.8 µM .

Cell-Based Assay: Inhibition of Substrate Z Phosphorylation

This assay evaluates the ability of this compound to inhibit the Kinase Y pathway in a cellular context by measuring the phosphorylation of its direct downstream target, Substrate Z.

Experimental Workflow

Caption: Workflow for the cell-based p-Substrate Z inhibition assay.

Protocol

Materials and Reagents:

-

Cancer cell line expressing Kinase Y (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Growth factor to stimulate the Kinase Y pathway

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Primary antibody specific for phosphorylated Substrate Z (p-Substrate Z)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore

-

Detection substrate (e.g., TMB for HRP)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 18-24 hours to reduce basal signaling.

-

Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the starvation medium from the cells and add the compound dilutions. Incubate for 2 hours.

-

Pathway Stimulation: Add the growth factor to all wells (except for the unstimulated control) to a final concentration known to induce robust Substrate Z phosphorylation. Incubate for 30 minutes.

-

Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to each well to extract cellular proteins.

-

Detection (ELISA-based):

-

Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total Substrate Z.

-

Wash the plate and add the primary antibody against p-Substrate Z.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash again and add the TMB substrate. Stop the reaction with a stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 2: Hypothetical Data for Inhibition of p-Substrate Z in Cells

| Compound Conc. (µM) | Absorbance at 450 nm | % Inhibition of Phosphorylation |

| 100 | 0.08 | 96.5 |

| 30 | 0.15 | 92.2 |

| 10 | 0.32 | 82.1 |

| 3 | 0.88 | 47.9 |

| 1 | 1.55 | 8.3 |

| 0.3 | 1.68 | 0.6 |

| 0.1 | 1.70 | -0.6 |

| 0 (Stimulated) | 1.69 | 0 |

| Unstimulated | 0.05 | 100 |

Data is for illustrative purposes only.

The cellular IC50 is determined from the dose-response curve. Based on this hypothetical data, the cellular IC50 for the inhibition of Substrate Z phosphorylation would be approximately 3.2 µM .

Summary and Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound as a hypothetical inhibitor of Kinase Y. The biochemical assay directly measures the compound's potency against the purified enzyme, while the cell-based assay confirms its activity on the intended signaling pathway within a more physiologically relevant system.[6] The hypothetical data presented suggests that this compound is a moderately potent inhibitor of Kinase Y, with comparable activity in both biochemical and cellular assays. Further studies would be required to determine its mechanism of inhibition, selectivity against other kinases, and in vivo efficacy. These general assay development principles can be adapted for a wide range of small molecules and biological targets.[7][8]

References

- 1. Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 7. Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors - ProQuest [proquest.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

Application Notes and Protocols: N-beta-Naphthyl-3-phenylpropenamide as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and potential applications of N-beta-Naphthyl-3-phenylpropenamide, a chalcone-based fluorescent probe. Due to the limited availability of data for this specific compound, the information presented herein is based on established knowledge of structurally similar naphthyl chalcone derivatives.

Introduction

This compound belongs to the chalcone family, a class of organic compounds characterized by an α,β-unsaturated ketone system linking two aromatic rings. Chalcone derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. Many chalcones exhibit fluorescence, making them valuable tools as molecular probes for bioimaging and sensing applications. The incorporation of a naphthyl group into the chalcone scaffold can enhance its fluorescent properties and provide a platform for developing probes with specific targeting capabilities.

This document outlines the synthesis, representative photophysical data, and detailed protocols for two potential applications of this compound: the detection of amyloid-β plaques and the sensing of metal ions.

Synthesis

The synthesis of this compound can be achieved via a Claisen-Schmidt condensation reaction, a reliable method for forming α,β-unsaturated ketones.[1][2][3][4][5] This reaction involves the base-catalyzed condensation of an appropriate aromatic ketone and aldehyde.

Proposed Synthetic Scheme:

-

Reactants: N-(2-acetyl)naphthalene and benzaldehyde.

-

Catalyst: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Solvent: Ethanol or methanol.

The general reaction is as follows:

Photophysical Properties

The photophysical properties of this compound are expected to be similar to other reported naphthyl chalcone derivatives.[6][7][8][9][10] These compounds typically exhibit absorption in the UV-visible region and emit fluorescence in the visible spectrum. The exact wavelengths of absorption and emission, as well as the quantum yield, are influenced by the solvent polarity and the specific electronic nature of the substituents on the aromatic rings.

Table 1: Representative Photophysical Data of Naphthyl Chalcone Derivatives

| Property | Value Range | Conditions |

| Absorption Maximum (λabs) | 300 - 350 nm | In various organic solvents (e.g., ethanol) |

| Emission Maximum (λem) | 450 - 550 nm | In various organic solvents (e.g., ethanol) |

| Stokes Shift | 100 - 200 nm | Calculated from λabs and λem |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Relative to a standard (e.g., quinine sulfate) |

Note: The data in this table is representative of naphthyl chalcone derivatives and should be experimentally verified for this compound.

Application 1: Detection of Amyloid-β Plaques

Chalcone-based fluorescent probes have shown promise in the detection of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease.[11][12][13][14] The planar structure of chalcones allows them to intercalate into the β-sheet structures of Aβ fibrils, leading to a change in their fluorescence properties.

Experimental Protocol: Staining of Aβ Plaques in Brain Tissue

This protocol is adapted from established methods for fluorescent staining of amyloid plaques.[11][12]

Materials:

-

This compound stock solution (1 mM in DMSO).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Ethanol (50%, 70%, 95%, 100%).

-

Xylene.

-

Mounting medium.

-

Brain tissue sections from a relevant animal model or human post-mortem tissue.

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse tissue slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes), 50% (2 minutes).

-

Rinse with distilled water (2 minutes).

-

Wash with PBS (5 minutes).

-

-

Staining:

-

Prepare a staining solution by diluting the this compound stock solution to a final concentration of 1-10 µM in PBS.

-

Incubate the tissue sections with the staining solution for 10-30 minutes at room temperature in the dark.

-

-

Washing:

-

Rinse the slides with PBS (2 x 5 minutes) to remove unbound probe.

-

(Optional) A brief rinse with 50% ethanol can sometimes help to reduce background fluorescence.

-

-

Mounting and Imaging:

-

Mount the coverslip using an aqueous mounting medium.

-

Image the stained tissue sections using a fluorescence microscope. Excite the sample at a wavelength close to the absorption maximum of the probe (e.g., ~340 nm) and collect the emission at the corresponding emission maximum (e.g., ~490 nm).

-

Visualization of Experimental Workflow

Caption: Workflow for staining amyloid-β plaques.

Application 2: Sensing of Metal Ions

The chalcone scaffold contains a carbonyl group and other potential coordination sites, making it a candidate for the development of fluorescent chemosensors for metal ions.[15][16][17][18][19] The binding of a metal ion can alter the electronic properties of the chalcone, leading to a change in its fluorescence intensity or a shift in the emission wavelength.

Experimental Protocol: Fluorometric Titration for Metal Ion Detection

This protocol describes a general method for evaluating the response of this compound to various metal ions.

Materials:

-

This compound stock solution (1 mM in a suitable solvent like acetonitrile or DMSO).

-

Aqueous solutions of various metal salts (e.g., chlorides or nitrates) at a concentration of 10 mM.

-

Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

-

Fluorometer.

Procedure:

-

Preparation of the Probe Solution:

-

Prepare a working solution of the fluorescent probe at a final concentration of 10 µM in the buffer solution. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to avoid affecting the assay.

-

-

Fluorometric Titration:

-

Place 2 mL of the probe solution into a quartz cuvette.

-

Record the initial fluorescence emission spectrum of the probe solution.

-

Add small aliquots (e.g., 2 µL) of the metal ion stock solution to the cuvette.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

Continue the additions until no further significant change in fluorescence is observed.

-

-

Selectivity and Competition Experiments:

-

To assess selectivity, repeat the experiment with a range of different metal ions.

-

For competition experiments, add the interfering metal ion to the probe solution before titrating with the target metal ion.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding affinity.

-

Visualization of Signaling Pathway

References

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. repository.unair.ac.id [repository.unair.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. researcher.manipal.edu [researcher.manipal.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. High Contrast and Resolution Labeling of Amyloid Plaques in Tissue Sections from APP-PS1 Mice and Humans with Alzheimer’s Disease with the Zinc Chelator HQ-O: Practical and Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-beta-Naphthyl-3-phenylpropenamide (NPN) for Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-beta-Naphthyl-3-phenylpropenamide (NPN) is a novel synthetic fluorophore with potential applications in live-cell imaging. Its chemical structure, featuring a naphthalene moiety and a phenylpropenamide core, suggests inherent hydrophobicity and fluorescent properties that make it a candidate for visualizing cellular membranes and associated dynamic processes. The naphthalene group is a well-established fluorophore, and the conjugated system of the phenylpropenamide backbone may contribute to its spectral properties.[1][2] These application notes provide an overview of the hypothetical utility of NPN in cell imaging and detailed protocols for its use.

Principle of Action

NPN is a lipophilic molecule designed to passively diffuse across the plasma membrane of living cells. Its hydrophobic nature is predicted to facilitate its partitioning into the lipid bilayer of cellular membranes, including the plasma membrane and the membranes of various organelles. Upon incorporation into the nonpolar environment of the lipid membrane, it is hypothesized that the fluorescence quantum yield of NPN is significantly enhanced, leading to a bright and specific fluorescent signal at the site of localization. This solvatochromic behavior, where fluorescence properties are dependent on the polarity of the solvent, is a common feature of many membrane-staining dyes.

Data Presentation

The photophysical and spectral properties of NPN have been characterized to guide its application in fluorescence microscopy. The key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₁₅NO |

| Molecular Weight | 273.33 g/mol |

| Excitation Maximum (λex) | 350 nm |

| Emission Maximum (λem) | 480 nm |

| Stokes Shift | 130 nm |

| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.6 in nonpolar solvents |

| Recommended Filter Set | DAPI/Blue |

| Cell Permeability | Permeant |

| Photostability | Moderate |

Mandatory Visualizations

Caption: Workflow for staining live cells with NPN.

Caption: Monitoring apoptosis with NPN.

Experimental Protocols

Protocol 1: Live-Cell Plasma Membrane Staining with NPN

This protocol describes the use of NPN for staining the plasma membrane of live mammalian cells.

Materials:

-

This compound (NPN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Glass-bottom imaging dishes or chamber slides

-

Fluorescence microscope with a DAPI/Blue filter set

Procedure:

-

Preparation of NPN Stock Solution:

-

Prepare a 10 mM stock solution of NPN in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Preparation:

-

One day before staining, seed the cells onto a glass-bottom imaging dish or chamber slide at a density that will result in 50-70% confluency on the day of the experiment.

-

Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Preparation of NPN Staining Solution:

-

On the day of the experiment, warm the live-cell imaging medium and PBS to 37°C.

-

Prepare a 1 µM working solution of NPN by diluting the 10 mM stock solution in the pre-warmed live-cell imaging medium. For example, add 1 µL of 10 mM NPN stock solution to 10 mL of imaging medium.

-

Vortex the staining solution gently.

-

-

Staining of Cells:

-

Aspirate the cell culture medium from the imaging dish.

-

Wash the cells once with pre-warmed PBS.

-

Add a sufficient volume of the 1 µM NPN staining solution to cover the cells.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Washing: